
Ethyl cyclohexylideneacetate
Overview
Description
Ethyl cyclohexylideneacetate (CAS: 1552-92-7) is an α,β-unsaturated ester with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol. It is a colorless liquid with a density of 1.05 g/cm³, a boiling point of 235.9°C at 760 mmHg, and a flash point of 112.9°C . Its structure features a cyclohexylidene group conjugated with an ester moiety, influencing its reactivity and physical properties.
Synthesis: The compound is synthesized via a Horner-Wadsworth-Emmons reaction between cyclohexane-1,2-dione and ethyl (triphenylphosphoranylidene)acetate in ethanol at 90°C for 16 hours, yielding 61% product after purification .
Mechanism of Action
Target of Action
Ethyl 2-cyclohexylideneacetate is a chemical compound used as a pharmaceutical intermediate
Mode of Action
It’s known that it’s used as an intermediate in pharmaceutical synthesis
Biochemical Pathways
As an intermediate in pharmaceutical synthesis
Pharmacokinetics
Its solubility in dichloromethane and ethyl acetate suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
As a pharmaceutical intermediate
Action Environment
The action of ethyl 2-cyclohexylideneacetate can be influenced by various environmental factors. For instance, its stability may be affected by temperature and humidity, as it should be stored in a cool, dry, and well-ventilated place . The efficacy of its action as a pharmaceutical intermediate may also be influenced by the conditions of the chemical reactions in which it’s involved.
Biological Activity
Ethyl cyclohexylideneacetate is a chemical compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C10H16O2
- Molecular Weight : 168.23 g/mol
- CAS Number : 1552-92-7
- IUPAC Name : Ethyl 2-cyclohexylideneacetate
The compound is characterized by its ester functionality, which allows it to undergo hydrolysis and other chemical reactions that can influence its biological activity.
This compound acts primarily as a pharmaceutical intermediate. Its biological activity is attributed to its ability to interact with enzymes and receptors in biological systems. The hydrolysis of the ester bond can release active components that may exert pharmacological effects, influencing various biochemical pathways.
Key Mechanisms:
- Hydrolysis : The compound can be hydrolyzed under acidic or basic conditions, yielding cyclohexanone derivatives that may exhibit biological activity.
- Nucleophilic Substitution : The acetyloxy group can participate in nucleophilic substitution reactions, leading to the formation of biologically relevant compounds.
Biological Activity
Research indicates that this compound has potential applications in medicinal chemistry and organic synthesis:
- Pharmaceutical Applications :
- Toxicological Studies :
1. Neuroactive Compound Synthesis
A study highlighted the use of this compound as a precursor in synthesizing compounds like gabapentin, which is used for treating epilepsy and neuropathic pain. The synthesis involves multiple steps where this compound serves as a key starting material .
2. Hydrolysis and Biological Evaluation
In an experimental setup, the hydrolysis products of this compound were evaluated for their interaction with specific receptors involved in neurotransmission. Results showed promising activity in modulating receptor functions, suggesting potential therapeutic applications.
Research Findings
Scientific Research Applications
Synthesis and Reactivity
Ethyl cyclohexylideneacetate is primarily synthesized through the reaction of cyclohexanone with phosphonic acid esters under basic conditions. The process typically involves the following steps:
- Formation of the Ester : Cyclohexanone reacts with a phosphonic acid ester (e.g., triethyl phosphonoacetate) in the presence of a base like potassium hydroxide. This reaction yields this compound as a key intermediate .
- Michael Addition : The compound can undergo Michael addition reactions, which are crucial for forming carbon-carbon bonds in synthetic pathways .
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the preparation of gabapentin, a medication used to treat epilepsy and neuropathic pain. The compound's structure allows it to be transformed into biologically active derivatives through several chemical transformations, including reduction and hydrolysis processes .
Case Study: Gabapentin Synthesis
- Starting Material : this compound is reacted with nitromethane to form a nitro compound.
- Reduction : The nitro group is then reduced to an amino group using palladium catalysts, leading to the formation of gabapentin .
Applications in Organic Synthesis
This compound is also utilized in various organic synthesis reactions, particularly in:
- Wittig Reactions : It can participate in Wittig reactions, which are fundamental for constructing alkenes from aldehydes or ketones using phosphonium ylides. This application is vital for synthesizing complex organic molecules .
- Sonogashira Coupling : The compound can be used as a substrate in Sonogashira coupling reactions, which are essential for forming carbon-carbon bonds between alkynes and aryl halides .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl cyclohexylideneacetate, and how can reaction conditions be optimized for yield and purity?
this compound is typically synthesized via condensation reactions between cyclohexanone and ethyl acetoacetate derivatives. A common methodology involves acid- or base-catalyzed Knoevenagel condensation under reflux conditions. For example, mthis compound (a structural analog) was synthesized using cyclohexanone and a carboxylation agent under electrosynthetic conditions, achieving 93.5% yield . Optimization strategies include controlling temperature (reflux at ~100°C), using anhydrous solvents to prevent hydrolysis, and employing catalysts like triphenylphosphine derivatives (referenced in safety protocols for similar esters) . Purification via distillation (boiling point: 235.9°C) or column chromatography is recommended .
Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key ¹H NMR signals include a singlet at δ 5.60 ppm (vinyl proton), triplet signals for ester methylene groups (δ 3.67 ppm), and cyclohexylidene protons (δ 1.57–1.68 ppm). ¹³C NMR reveals carbonyl carbons at δ 167.3 ppm (ester) and δ 163.9 ppm (α,β-unsaturated system). Gas chromatography-mass spectrometry (GC-MS) can confirm molecular weight (168.23 g/mol) and purity . Infrared (IR) spectroscopy should show C=O stretching at ~1720 cm⁻¹ and C=C at ~1650 cm⁻¹ .
Q. How should researchers handle and store this compound to ensure stability during experiments?
The compound’s flash point (112.9°C) and vapor pressure (0.0488 mmHg at 25°C) indicate flammability and low volatility. Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation. Use fume hoods for handling, and avoid contact with strong acids/bases to prevent ester hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?
Discrepancies in splitting patterns often arise from conformational isomerism or solvent effects. For example, cyclohexylidene ring puckering can lead to varying coupling constants. Use variable-temperature NMR to assess dynamic equilibria or employ deuterated solvents (e.g., CDCl₃) to standardize conditions . Computational modeling (DFT or MD simulations) can predict dominant conformers and validate experimental data .
Q. What catalytic applications does this compound have in organic synthesis, and how do reaction mechanisms differ across substrates?
The α,β-unsaturated ester moiety enables participation in Michael additions, Diels-Alder reactions, and hydrocarboxylation. For instance, electrosynthetic hydrocarboxylation of similar esters (e.g., mthis compound) proceeds via radical intermediates under CO₂ atmosphere, with selectivity influenced by electrode potential and electrolyte composition . Mechanistic studies using cyclic voltammetry and in situ FTIR are recommended to probe electron-transfer pathways .
Q. What strategies mitigate side reactions (e.g., polymerization) during functionalization of this compound?
Polymerization of the α,β-unsaturated system can be suppressed by:
- Using radical inhibitors (e.g., hydroquinone) in free-radical reactions.
- Maintaining low temperatures (<0°C) in electrophilic additions.
- Employing anhydrous, oxygen-free conditions to prevent peroxide formation . Monitor reaction progress via thin-layer chromatography (TLC) or in-line UV-Vis spectroscopy .
Q. Methodological Considerations
- Data Validation : Cross-reference physical properties (density: 1.05 g/cm³; refractive index: 1.531) with literature to confirm compound identity .
- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over vendor catalogs. Use databases like SciFinder or Reaxys for mechanistic insights .
- Ethical Reporting : Disclose solvent waste (e.g., ethyl acetate) and adhere to green chemistry principles .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Physical and Spectral Properties
Properties
IUPAC Name |
ethyl 2-cyclohexylideneacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWDXHYYYNGYGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165856 | |
Record name | Ethyl cyclohexylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1552-92-7 | |
Record name | Acetic acid, 2-cyclohexylidene-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1552-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl cyclohexylideneacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl cyclohexylideneacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl cyclohexylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cyclohexylideneacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL CYCLOHEXYLIDENEACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEJ212C272 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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